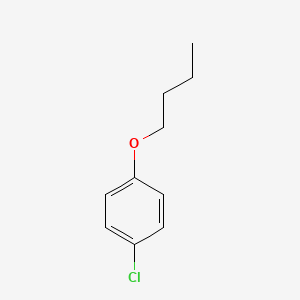

1-Butoxy-4-chlorobenzene

Description

Contextual Significance in Modern Organic Chemistry

In the realm of modern organic chemistry, 1-Butoxy-4-chlorobenzene is recognized for its utility as a synthetic intermediate. The presence of both an ether linkage and a halogenated aromatic ring provides multiple reactive sites for a variety of chemical transformations. The butoxy group, being an electron-donating group, can influence the reactivity of the aromatic ring, while the chlorine atom serves as a leaving group in nucleophilic substitution reactions or as a site for cross-coupling reactions.

The structural characteristics of this compound are detailed in the table below:

| Property | Value |

| Molecular Formula | C10H13ClO |

| Molecular Weight | 184.66 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 243.4°C at 760 mmHg chemsrc.comlookchem.com |

| Density | 1.055 g/cm³ chemsrc.comlookchem.com |

| Flash Point | 105.5°C chemsrc.comlookchem.com |

| Refractive Index | 1.503 chemsrc.com |

Research Trajectories and Interdisciplinary Relevance

The study of this compound and related aryl ethers extends beyond traditional organic synthesis, finding applications in materials science and medicinal chemistry. For instance, the modification of the butoxy and chloro substituents allows for the fine-tuning of the molecule's physical and electronic properties, making it a candidate for the development of novel liquid crystals and polymers.

In medicinal chemistry, the core structure of this compound can be found in more complex molecules with potential biological activity. The lipophilicity imparted by the butoxy group and the electrochemical properties influenced by the chlorine atom can be crucial for a compound's interaction with biological targets. Research has explored the use of similar substituted halobenzenes in the synthesis of pharmaceuticals and agrochemicals. numberanalytics.combcrec.id

Historical Development of Aryl Ether and Halobenzene Synthesis

The synthesis of aryl ethers and halobenzenes has a rich history that lays the foundation for the preparation of compounds like this compound.

Aryl Ether Synthesis:

The Williamson ether synthesis , developed by Alexander Williamson in 1850, is a cornerstone of ether formation. wikipedia.org This S_N2 reaction typically involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.orgmasterorganicchemistry.com For the synthesis of alkyl aryl ethers, a phenoxide reacts with an alkyl halide. rsc.org This method remains one of the most straightforward and widely used techniques for preparing both symmetrical and asymmetrical ethers. wikipedia.org

The Ullmann condensation , another significant method, involves the copper-catalyzed reaction of an aryl halide with an alcohol or phenol (B47542). wikipedia.org Traditionally, this reaction required high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to the use of soluble copper catalysts and milder reaction conditions. wikipedia.orgmdpi.com

A comparison of these two classical methods is presented below:

| Synthesis Method | Reactants | Mechanism | Conditions |

| Williamson Ether Synthesis | Alkoxide/Phenoxide + Alkyl Halide | S_N2 wikipedia.org | Generally milder conditions |

| Ullmann Condensation | Aryl Halide + Alcohol/Phenol | Copper-catalyzed cross-coupling wikipedia.org | Traditionally harsh, now milder with modern catalysts wikipedia.org |

Halobenzene Synthesis:

The synthesis of halobenzenes, such as the chlorobenzene (B131634) moiety in this compound, also has a well-established history. The direct chlorination of benzene (B151609) was first observed in 1868 and has been a large-scale industrial process since the early 20th century. britannica.com This reaction is typically catalyzed by a Lewis acid like ferric chloride. wikipedia.orgwikipedia.org

The reactivity of substituted benzenes in electrophilic substitution reactions is a key concept. The nature of the substituent dictates the rate of reaction and the position of the incoming electrophile. msu.edu Activating groups generally direct substitution to the ortho and para positions, while most deactivating groups direct to the meta position. msu.edu Halogens are an exception, as they are deactivating yet direct ortho- and para-substitution. libretexts.org This is due to the interplay of their inductive and resonance effects. libretexts.org

The historical development of these fundamental synthetic strategies has been crucial for the accessibility of a wide range of substituted aromatic compounds, including this compound, which in turn fuels further research and innovation in chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-butoxy-4-chlorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO/c1-2-3-8-12-10-6-4-9(11)5-7-10/h4-7H,2-3,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYGHLCXEDCMMHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10307350 | |

| Record name | SBB061312 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10307350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51241-35-1 | |

| Record name | 1-Butoxy-4-chlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51241-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 190783 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051241351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC190783 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190783 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | SBB061312 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10307350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butoxy-4-chlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Elucidation of 1 Butoxy 4 Chlorobenzene

Strategic Approaches to Aryl Ether Formation

The construction of the C(aryl)-O-C(alkyl) bond in 1-butoxy-4-chlorobenzene can be approached from multiple angles, primarily involving the reaction of a chlorophenol derivative with a butylating agent or the direct functionalization of a chlorobenzene (B131634) substrate.

Investigation of Friedel-Crafts Alkylation Analogues for Etherification

The classical Friedel-Crafts reaction is renowned for creating carbon-carbon bonds by alkylating or acylating aromatic rings. msu.edu While direct Friedel-Crafts etherification is less common, the underlying principle of generating a potent electrophile can be adapted. In an analogous process for synthesizing an aryl ether, an alcohol like butanol could theoretically be activated by a strong acid to form a carbocation, which then undergoes electrophilic attack by an electron-rich aromatic ring. msu.edu

However, this approach faces significant hurdles for a substrate like chlorobenzene. The chlorine atom is an electron-withdrawing group that deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. msu.edu Furthermore, primary carbocations, which would be formed from 1-butanol (B46404), are highly prone to rearrangement to more stable secondary carbocations. msu.edu Therefore, direct Friedel-Crafts-type etherification of chlorobenzene with 1-butanol is not a typically favored synthetic route. More commonly, Friedel-Crafts conditions are used for C-C bond formations, such as the acylation of aromatic ethers using acyl chlorides and a Lewis acid catalyst like samarium triiodide (SmI₃) or aluminum chloride (AlCl₃). researchgate.net

Exploration of Nucleophilic Substitution Pathways via Halogen Displacement

Nucleophilic substitution represents a more direct and widely used strategy for the synthesis of this compound. This can be achieved via two main pathways:

Williamson Ether Synthesis: This is one of the most reliable methods for preparing ethers. scribd.commasterorganicchemistry.com The synthesis of this compound would involve the reaction of sodium 4-chlorophenoxide with an n-butyl halide, such as 1-bromobutane (B133212) or 1-iodobutane. lookchem.com The reaction proceeds via an Sₙ2 mechanism, where the phenoxide ion acts as the nucleophile, displacing the halide from the primary alkyl halide. masterorganicchemistry.com This method is generally efficient for primary alkyl halides. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SₙAr): This pathway involves the direct attack of a nucleophile, such as the butoxide ion, on the 4-chlorobenzene ring. However, simple aryl halides like chlorobenzene are generally resistant to nucleophilic attack. masterorganicchemistry.com The reaction is significantly accelerated by the presence of strong electron-withdrawing groups, typically nitro groups, at the ortho and/or para positions to the leaving group. masterorganicchemistry.comscientificupdate.com For instance, 4-chloronitrobenzene reacts with alkoxides to form the corresponding nitroaryl ethers. scientificupdate.comacs.org In the absence of such activating groups, forcing conditions, such as high temperatures and pressures, would be required to achieve the substitution on 4-chlorobenzene.

The mechanism of SₙAr involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex, followed by the elimination of the chloride ion to restore aromaticity. masterorganicchemistry.com

Optimized Acid-Catalyzed Etherification Protocols

The direct synthesis of ethers from two different alcohols, or from a phenol (B47542) and an alcohol, can be achieved through acid-catalyzed dehydration. acs.org For the synthesis of this compound, this would involve the reaction of 4-chlorophenol (B41353) and 1-butanol. Catalysts for such transformations include strong Brønsted acids or water-tolerant Lewis acids like aluminum dodecatungstophosphate (AlPW₁₂O₄₀). acs.orgresearchgate.net The reaction mechanism is believed to proceed through the formation of a carbocation intermediate from the alcohol, which is then attacked by the phenol. researchgate.net Iron(III) triflate has also been shown to catalyze the etherification of secondary benzyl (B1604629) alcohols, highlighting the utility of Lewis acids in these reactions. acs.org

Catalytic Systems and Their Performance in this compound Synthesis

The efficiency and selectivity of synthetic routes to this compound are heavily dependent on the choice of catalyst. Lewis acids and phase-transfer catalysts are particularly important in facilitating the key bond-forming steps.

Evaluation of Lewis Acid Catalysts

Lewis acids are crucial for promoting reactions that involve the generation of electrophilic species. In the context of aryl ether synthesis, they can function in several ways.

In Friedel-Crafts-type reactions, Lewis acids like AlCl₃, FeCl₃, or BF₃ are used to generate carbocation or acylium ion electrophiles. msu.edunih.gov For example, a dual system of FeCl₃ and HCl has been used to catalyze the alkylation of phenols with tertiary alcohols. nih.gov In one instance, 4-chlorophenol was alkylated with tert-butanol (B103910), requiring 1 equivalent of FeCl₃ to achieve a 51% yield. nih.gov While this demonstrates C-C bond formation, the principle of activating an alcohol with a Lewis acid is relevant. Boron trifluoride dimethyl sulfide (B99878) (BF₃SMe₂) has been shown to act as both a Lewis acid and a thiomethyl source in a three-component cascade reaction, underscoring the versatility of such reagents. acs.org Heteropoly acids, which can be considered solid Lewis acids, are also effective and reusable catalysts for etherification reactions. researchgate.net

| Phenol Substrate | Alcohol | Lewis Acid | Catalyst Loading (mol%) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Chlorophenol | tert-Butanol | FeCl₃ | 100 | 51 | nih.gov |

| 4-tert-Butylphenol | tert-Butanol | FeCl₃ | Not specified | 85 | nih.gov |

| 4-Ethylphenol | tert-Butanol | FeCl₃ | 1 | 58 | nih.gov |

| Phenol | 1-Adamantanol | FeCl₃/HCl | Not specified | 71 | nih.gov |

Application of Phase-Transfer Catalysis Systems

Phase-transfer catalysis (PTC) is an exceptionally powerful technique for reactions involving reactants that are soluble in immiscible phases, such as an aqueous base and an organic substrate. dalalinstitute.com This method is ideal for Williamson ether synthesis, facilitating the reaction between an aqueous or solid salt of 4-chlorophenol and 1-bromobutane in an organic solvent. dalalinstitute.comyoutube.com

The catalyst, typically a quaternary ammonium (B1175870) salt (Q⁺X⁻) like tetrabutylammonium (B224687) bromide, transports the phenoxide anion (ArO⁻) from the aqueous/solid phase into the organic phase as an ion pair (Q⁺ArO⁻). dalalinstitute.comchemistry-chemists.com This "naked" anion is highly reactive in the organic phase and readily undergoes an Sₙ2 reaction with the alkyl halide to form the ether, regenerating the catalyst in the process. youtube.comchemistry-chemists.com The use of multi-site phase-transfer catalysts (MPTCs) can further enhance reaction rates. researchgate.net Studies on similar systems, such as the synthesis of 1-(benzyloxy)-4-nitrobenzene, have demonstrated that factors like agitation speed, temperature, and the concentrations of base and catalyst significantly influence the apparent rate constant. researchgate.net

| Parameter Varied | Conditions | Observation | Reference |

|---|---|---|---|

| Agitation Speed | Varied from 200 to 800 rpm | Rate increases with speed up to a point, then plateaus, indicating elimination of mass-transfer resistance. | researchgate.net |

| Catalyst Amount | Increased MPTC concentration | Apparent rate constant increases with catalyst concentration. | researchgate.net |

| Base Concentration | Increased KOH concentration | Reaction rate increases significantly with higher base concentration. | researchgate.net |

| Temperature | Varied from 40 to 70 °C | Rate increases with temperature, following the Arrhenius equation. | researchgate.net |

Influence of Co-catalysts and Promoters

In certain synthetic preparations of chloro-substituted butoxybenzenes, co-catalysts and promoters are employed to enhance reaction kinetics and yield. For the synthesis of 1-(tert-butoxy)-4-chlorobenzene, a combination of sulfuric acid as the primary catalyst and benzyltriethylammonium chloride as a phase-transfer co-catalyst has been shown to be effective. This synergistic catalytic system significantly reduces the reaction time. Promoters can also play a crucial role in heterogeneous catalysis by improving the dispersion of active metals and enhancing their anti-coking performance. researchgate.net In Fischer-Tropsch synthesis, for example, noble metals like ruthenium and platinum are often used as promoters for cobalt-based catalysts to increase the formation of active sites and facilitate the reduction of cobalt oxide. mdpi.com Similarly, alkali metals are studied as promoters for Co-based catalysts in various reactions. icm.edu.pl

Mechanistic Insights into Synthetic Reactions of this compound

Understanding the reaction mechanism is crucial for optimizing the synthesis of this compound. The synthesis, typically a Williamson ether synthesis, involves the reaction of a phenoxide with an alkyl halide.

Detailed Reaction Pathway Delineation

The synthesis of this compound via phase-transfer catalysis generally proceeds through the following steps:

Formation of the Phenoxide: In the aqueous or solid phase, the base (e.g., potassium hydroxide) deprotonates 4-chlorophenol to form the potassium 4-chlorophenoxide. bcrec.id

Phase Transfer: The phase-transfer catalyst cation pairs with the phenoxide anion, forming an ion pair that is soluble in the organic phase. bcrec.id

Nucleophilic Substitution: In the organic phase, the phenoxide ion pair reacts with the butyl halide (e.g., 1-bromobutane) in a nucleophilic substitution reaction (SN2) to form this compound and the catalyst cation paired with the halide anion. bcrec.id

Catalyst Regeneration: The catalyst-halide ion pair then returns to the aqueous or solid phase, where the catalyst cation is free to transport another phenoxide anion, thus completing the catalytic cycle.

Identification of Key Intermediates and Transition States

The key intermediate in this reaction is the ion pair formed between the phase-transfer catalyst cation and the 4-chlorophenoxide anion. bcrec.id The structure and stability of this ion pair are critical to the efficiency of the reaction. The transition state of the SN2 reaction involves the simultaneous formation of the carbon-oxygen bond and the breaking of the carbon-halogen bond. Computational methods, such as Density Functional Theory (DFT), can be used to model these transition states and calculate activation barriers.

Green Chemistry Principles in this compound Production

A significant drawback of many synthetic routes is the use of stoichiometric reagents or single-use catalysts, which contribute to waste and increase costs. tandfonline.comacs.org The development of recyclable catalytic systems is a cornerstone of greening the production of aryl ethers like this compound. Research has focused on heterogeneous catalysts and recoverable homogeneous systems that can be easily separated from the reaction mixture and reused over multiple cycles.

Heterogeneous catalysts, by their nature, are simpler to separate and recycle. numberanalytics.com For reactions involving precursors like chlorobenzene and 4-chlorophenol, palladium supported on ordered mesoporous silica-carbon nanocomposites has demonstrated exceptional stability, allowing for reuse more than 20 times in aqueous media with negligible metal leaching. acs.org Similarly, metal-organic frameworks (MOFs) have emerged as highly effective and recyclable catalysts. For instance, copper-based MOFs such as Cu-MOF-74 and URJC-1 have been successfully used for O-arylation reactions and can be recovered and reused for several cycles. csic.esmdpi.com Another approach involves using sulfated zirconia supported on perlite, which has shown stable performance for up to five reaction cycles in related alkylation reactions. mdpi.com

Phase Transfer Catalysis (PTC) is a common technique for synthesizing ethers under heterogeneous conditions. numberanalytics.com To improve its sustainability, protocols for recycling the phase transfer catalyst have been developed. These include immobilizing the catalyst on a solid support, such as a polymer, which allows for simple filtration and reuse. numberanalytics.com Another advanced method is the use of a tri-phase system (liquid-liquid-solid or liquid-liquid-liquid), where the catalyst forms its own distinct phase, facilitating easy separation and recycling for multiple runs, thereby minimizing waste. researchgate.netresearchgate.net

The reusability of various catalytic systems is a key performance indicator. The following table summarizes the performance of several recyclable catalysts relevant to aryl ether synthesis.

| Catalyst System | Substrate Type | Number of Cycles | Final Activity/Yield | Reference |

| Pd on Mesoporous Silica-Carbon | 4-Chlorophenol | >20 | Stable activity | acs.org |

| Cu-MOF-74 | Phenol/Nitroarene | 5 | ~95% of initial activity | csic.es |

| URJC-1 (Cu-based MOF) | Phenol/Nitroarene | 5 | ~98% of initial activity | mdpi.com |

| Sulfated Zirconia on Perlite | p-Cresol | 5 | 85% conversion (from 92%) | mdpi.com |

| Antimony Pentahalide | Benzene derivative | 5 | No significant activity loss | |

| Cotton Fabric-Supported Polymer (PTC) | Furan derivative | 5 | Stable conversion (~92%) | researchgate.net |

These developments highlight a clear path toward more sustainable catalytic processes by designing robust catalysts that maintain high activity over numerous cycles, directly addressing the green chemistry principle of waste prevention. numberanalytics.commygreenlab.org

A primary goal in greening the synthesis of this compound is to replace these conventional solvents with more environmentally benign alternatives. researchgate.net Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. royalsocietypublishing.org The use of heterogeneous catalysts has enabled coupling reactions for chlorobenzene derivatives to be performed effectively in water, often eliminating the need for phase-transfer catalysts. acs.org

Ionic liquids (ILs) and deep eutectic solvents (DESs) are also gaining attention as alternative reaction media. numberanalytics.commdpi.com ILs can offer advantages such as low vapor pressure and high thermal stability, and in some cases, can be recycled. organic-chemistry.orgmdpi.com DESs, which are mixtures of hydrogen bond donors and acceptors, can act as both the solvent and catalyst and are often biodegradable and inexpensive. nih.gov

Solvent-free, or neat, reaction conditions represent a significant advancement in sustainable synthesis. tandfonline.com Research has shown that the etherification of phenols can proceed efficiently in the presence of a solid base like potassium carbonate without any solvent, which dramatically reduces waste. tandfonline.com Another innovative approach is the use of reactants that can also function as the solvent. For example, in the synthesis of aryl alkyl ethers from phenols, using a dialkyl carbonate as the alkylating agent can eliminate the need for an additional solvent. google.com

The following table compares traditional solvents with greener alternatives for ether synthesis.

| Solvent Class | Example(s) | Advantages | Disadvantages | Reference(s) |

| Traditional | ||||

| Polar Aprotic | DMF, DMSO, Acetonitrile | High reaction rates, good solubility | Toxic, high boiling point, difficult to remove | wikipedia.orgnumberanalytics.com |

| Green Alternatives | ||||

| Protic | Water, Ethanol | Non-toxic, safe, inexpensive | Can slow SN2 reactions, potential for side reactions | tandfonline.comroyalsocietypublishing.org |

| Ionic Liquids | [bmim][BF4] | Low vapor pressure, recyclable | Can be expensive, potential toxicity, may be difficult to purify | numberanalytics.comorganic-chemistry.org |

| Deep Eutectic Solvents | Choline Chloride based | Biodegradable, inexpensive, can act as catalyst | Can be viscous, limited thermal stability | nih.gov |

| Reactant as Solvent | Dimethyl Carbonate | High atom economy, reduces solvent waste | Limited to specific reactions, requires temperature control | google.com |

| Solvent-Free | None (Solid base) | Eliminates solvent waste, simplifies workup | Limited to certain substrates, potential for mixing issues | tandfonline.com |

The selection of an optimal solvent system is guided by tools like the CHEM21 Solvent Selection Guide, which ranks solvents based on safety, health, and environmental metrics, helping chemists make more sustainable choices from the design phase of a synthesis. acs.org

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. mygreenlab.orgchembam.com The classic Williamson ether synthesis, which involves an alkyl halide and an alkoxide, suffers from poor atom economy because it cogenerates a stoichiometric amount of inorganic salt waste (e.g., sodium chloride). tandfonline.comwikipedia.org

Improving atom economy is a key driver for developing alternative synthetic routes. One successful strategy is to replace alkyl halides with greener alkylating agents. For example, using dialkyl carbonates in the presence of a catalyst like potassium carbonate allows for the synthesis of aryl ethers from phenols with water and an alcohol as the only byproducts. google.comresearchgate.net This process can achieve yields greater than 95% for substrates like 4-chlorophenol and demonstrates significantly higher atom economy. google.com

Process intensification is another critical area for enhancing efficiency. libretexts.orgscribd.com This involves using novel technologies to achieve dramatic improvements in reaction rates, yields, and energy usage. Microwave-assisted synthesis, for instance, has been shown to reduce reaction times for Williamson ether synthesis from hours to minutes while increasing yields. wikipedia.org Continuous flow reactors offer superior heat and mass transfer, leading to better control over reaction conditions, reduced side reactions, and simplified scale-up.

The efficiency of a chemical process can be quantified using green metrics beyond theoretical yield. mygreenlab.org The Environmental Factor (E-factor) , defined as the total mass of waste divided by the mass of product, and Process Mass Intensity (PMI) , the ratio of all materials used to the mass of product, provide a more holistic view of a process's environmental impact. mygreenlab.orgroyalsocietypublishing.org For pharmaceutical and fine chemical production, solvents are the largest contributor to waste, making solvent choice and process efficiency paramount in lowering the E-factor. royalsocietypublishing.org Catalytic reactions are inherently more atom-economical and generate less waste than stoichiometric ones, directly contributing to a lower E-factor. mygreenlab.orgum-palembang.ac.id

By redesigning synthetic pathways to maximize atom economy and leveraging process intensification technologies, the production of this compound can be made significantly more efficient and sustainable, aligning with the core principles of green chemistry. mygreenlab.orgum-palembang.ac.id

Comprehensive Reactivity and Transformation Pathways of 1 Butoxy 4 Chlorobenzene

Electrophilic Aromatic Substitution Studies on the Chlorobenzene (B131634) Moiety

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing benzene (B151609) derivatives. libretexts.org The rate and regioselectivity of these reactions are dictated by the substituents present on the aromatic ring. libretexts.orgmsu.edu In 1-tert-butoxy-4-chlorobenzene, the tert-butoxy (B1229062) group is a strong activating group that donates electron density through resonance, while the chlorine atom is a deactivating group due to its inductive electron withdrawal. libretexts.org

The directing effects of the substituents on the 1-tert-butoxy-4-chlorobenzene ring are crucial in determining the outcome of electrophilic substitution. The powerful electron-donating tert-butoxy group is an ortho, para-director. libretexts.org Since the para position is blocked by the chlorine atom, electrophilic attack is directed primarily to the positions ortho to the tert-butoxy group (C2 and C6).

However, the regioselectivity is significantly influenced by the steric bulk of the tert-butoxy group. This large group provides considerable steric hindrance, which can impede the approach of an electrophile to the adjacent ortho positions. This steric shielding effect is a key factor in controlling reactivity and is often leveraged in multi-step syntheses where the tert-butoxy group can serve as a protecting group. Consequently, reactions may proceed slower than with less bulky alkoxy groups like methoxy (B1213986), or may require specific catalysts to overcome the steric barrier.

The table below summarizes the directing effects and steric properties of the substituents.

| Substituent | Electronic Effect | Directing Influence | Steric Hindrance |

| -O-C(CH₃)₃ | Activating (Electron-donating) | Ortho, Para | High |

| -Cl | Deactivating (Electron-withdrawing) | Ortho, Para | Moderate |

Compared to Benzene : The strong activating effect of the tert-butoxy group generally makes the ring more reactive towards electrophiles than unsubstituted benzene, despite the deactivating presence of chlorine.

Compared to Chlorobenzene : Chlorobenzene is less reactive than benzene due to the deactivating nature of the chlorine atom. researchgate.net The addition of the activating tert-butoxy group makes 1-tert-butoxy-4-chlorobenzene significantly more reactive than chlorobenzene.

Compared to Anisole (1-methoxybenzene) : Anisole is highly reactive towards EAS due to the activating methoxy group. 1-tert-butoxy-4-chlorobenzene is expected to be less reactive than anisole. This is due to two factors: the deactivating effect of the chlorine atom and the greater steric hindrance of the tert-butoxy group compared to the methoxy group, which can slow the reaction rate.

The following table provides a qualitative comparison of reactivity in electrophilic aromatic substitution.

| Compound | Substituent Effects | Expected Reactivity in EAS |

| Benzene | (Reference) | Baseline |

| Chlorobenzene | -Cl (Deactivating) | Slower than benzene. libretexts.org |

| Anisole | -OCH₃ (Strongly Activating) | Much faster than benzene. msu.edu |

| 1-tert-Butoxy-4-chlorobenzene | -O-C(CH₃)₃ (Activating), -Cl (Deactivating) | Faster than benzene and chlorobenzene; slower than anisole. |

Nucleophilic Substitution Reactions at the Halogen Site

Aryl halides are typically resistant to nucleophilic aromatic substitution (SNAr) unless the ring is activated by potent electron-withdrawing groups at the ortho and/or para positions. libretexts.orglibretexts.org The electron-donating tert-butoxy group in 1-tert-butoxy-4-chlorobenzene deactivates the ring for this type of reaction. However, substitution can be achieved under specific conditions, particularly through metal-catalyzed processes.

Direct displacement of the chlorine atom in 1-tert-butoxy-4-chlorobenzene by nucleophiles is challenging due to the electron-rich nature of the aromatic ring. libretexts.org Nevertheless, under forcing conditions, the chlorine atom can be substituted. For instance, reaction with strong nucleophiles such as sodium hydroxide (B78521) or potassium hydroxide can lead to the formation of 4-tert-butoxyphenol. The mechanism for such reactions on unactivated aryl halides often proceeds via a high-energy Meisenheimer complex intermediate. libretexts.orglibretexts.org

Palladium-catalyzed cross-coupling reactions are powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds, and they represent a primary pathway for the functionalization of aryl halides. uwindsor.cawhiterose.ac.uk While aryl chlorides are generally less reactive than the corresponding bromides and iodides, significant advances have led to the development of highly active catalyst systems capable of activating the C-Cl bond. uwindsor.ca

These reactions typically involve a catalytic cycle comprising three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the product and regenerate the Pd(0) catalyst. whiterose.ac.uk Various palladium sources and specialized ligands, such as bulky, electron-rich phosphines, are used to facilitate these transformations for aryl chlorides. uwindsor.ca

The table below lists examples of palladium-catalyzed coupling reactions applicable to aryl chlorides like 1-tert-butoxy-4-chlorobenzene.

| Reaction Name | Coupling Partner | Bond Formed | Typical Conditions |

| Suzuki Coupling | Organoboron Reagent (R-B(OH)₂) | C-C | Pd catalyst, Base (e.g., K₂CO₃, K₃PO₄). uwindsor.ca |

| Heck Coupling | Alkene | C-C | Pd catalyst, Base (e.g., Cs₂CO₃). uwindsor.ca |

| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N | Pd catalyst, Base. |

| Stille Coupling | Organotin Reagent (R-SnR'₃) | C-C | Pd catalyst. mdpi.com |

Oxidative Transformations of the Alkoxy Group and Aromatic Ring

1-tert-butoxy-4-chlorobenzene can undergo oxidative transformations affecting either the substituent or the aromatic core, depending on the reagents and conditions employed.

The tert-butoxy group itself can be susceptible to oxidation, potentially leading to the formation of carbonyl compounds under specific oxidative conditions. However, it is generally considered a stable group.

Oxidation of the aromatic ring is also possible. The oxidation of substituted phenols and chlorophenols often involves radical mechanisms and can lead to the formation of dimeric or polymeric products. oup.com For instance, oxidation with reagents like manganese dioxide can result in oxidative coupling. oup.com The use of peroxides as oxidants in transition-metal-free systems can also initiate radical processes for C-C bond formation. acs.org In some cases, oxidation can lead to the introduction of hydroxyl groups or even ring cleavage under harsh conditions.

Selective Oxidation to Carbonyl Compounds

The butoxy group attached to the benzene ring in 1-butoxy-4-chlorobenzene can undergo oxidation to yield corresponding carbonyl compounds. This transformation typically involves the use of specific oxidizing agents that can selectively target the benzylic position of the ether linkage. Reagents such as potassium permanganate (B83412) or chromium trioxide under acidic conditions are known to facilitate this type of oxidation. For instance, the oxidation of the tert-butoxy group can lead to the formation of compounds like 4-tert-butoxybenzaldehyde.

The selective oxidation of alkyl side-chains on an aromatic ring is a well-established method for synthesizing carbonyl compounds. msu.edumsu.edu The benzylic hydrogens are particularly susceptible to oxidative degradation. msu.edumsu.edu While specific studies focusing solely on this compound are limited, the general principles of benzylic oxidation can be applied. For example, the oxidation of related compounds like p-bromoanisole with hydrogen peroxide catalyzed by specific iron complexes has been shown to yield phenolic products, indicating the reactivity of the aromatic ring and its substituents. rsc.org

The choice of oxidant and reaction conditions is crucial to prevent over-oxidation to carboxylic acids. ucr.edu Modified Cr(VI) reagents or distillation of the aldehyde as it forms are techniques used to isolate the aldehyde product. ucr.edu Another approach involves using milder oxidants like 2-Iodoxybenzoic acid (IBX), which can convert alcohols to carbonyl compounds without over-oxidation. orientjchem.org

| Oxidizing Agent | Typical Substrate Type | Product | Reference |

|---|---|---|---|

| Potassium permanganate (KMnO₄) | Alkyl side-chains on aromatic rings | Carboxylic acids or ketones | |

| Chromium trioxide (CrO₃) | Alkyl side-chains on aromatic rings | Ketones | |

| 2-Iodoxybenzoic acid (IBX) | Alcohols, benzylic positions | Aldehydes, ketones | orientjchem.org |

Aromatic Ring Oxidation Pathways

The oxidation of the aromatic ring of this compound is a more complex process. The presence of both an activating butoxy group and a deactivating chloro group influences the regioselectivity of the reaction. The butoxy group is an ortho, para-director, while the chlorine atom is also an ortho, para-director but deactivates the ring towards electrophilic attack. msu.edu

Oxidation of the aromatic ring can lead to the formation of various products, including quinones and ring-opened species, depending on the oxidant and reaction conditions. For instance, the oxidation of benzene under Fenton-type conditions can produce phenol (B47542) and benzoquinone. rsc.org In the case of substituted benzenes, the position of oxidation is directed by the existing substituents. For example, the oxidation of p-bromoanisole results in the formation of 5-bromo-2-methoxyphenol, indicating that the methoxy group directs the incoming hydroxyl group. rsc.org

Reductive Reactions of this compound

Hydrogenation of the Aromatic Ring

The aromatic ring of this compound can be reduced to the corresponding cyclohexane (B81311) derivative through catalytic hydrogenation. This reaction typically requires a catalyst, such as palladium, and hydrogen gas. The hydrogenation of aromatic rings generally necessitates more extreme conditions (high temperature and pressure) compared to the reduction of other functional groups. researchgate.net However, the use of specific catalysts like rhodium or ruthenium on carbon can enable the reaction to proceed under milder conditions. researchgate.net

The presence of the chlorine atom can influence the hydrogenation process. In some cases, hydrodechlorination may occur concurrently with or preferentially to the hydrogenation of the aromatic ring. dicp.ac.cn For example, rhodium nanoparticles have been shown to catalyze both the dehalogenation of chlorobenzene and the hydrogenation of the benzene ring to cyclohexane. researchgate.net

| Catalyst | Hydrogen Source | Typical Conditions | Product | Reference |

|---|---|---|---|---|

| Palladium (Pd) | Hydrogen gas (H₂) | Elevated temperature and pressure | Cyclohexane derivatives | |

| Rhodium (Rh) nanoparticles | Hydrogen gas (H₂) | 60°C, 1 atm H₂ | Cyclohexane | researchgate.net |

| Nickel on activated carbon (Ni/AC) | Hydrogen gas (H₂) | 333-343 K, 1.0 MPa H₂ | Benzene (from chlorobenzene) | dicp.ac.cn |

Reductive Dehalogenation Strategies

Reductive dehalogenation involves the removal of the chlorine atom from the aromatic ring, replacing it with a hydrogen atom. This is a significant reaction for the detoxification of chlorinated aromatic compounds. nih.gov Various methods have been developed for the reductive dehalogenation of aryl halides.

One common approach is catalytic hydrodehalogenation, which uses a metal catalyst and a hydrogen source. Nickel-based catalysts, such as nickel on activated carbon (Ni/AC), have been shown to be effective for the liquid-phase hydrodechlorination of chlorobenzene and its derivatives. dicp.ac.cn The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed. dicp.ac.cn Palladium-based catalysts are also widely used and can achieve high conversion rates under mild conditions, often using sodium borohydride (B1222165) as the reducing agent. researchgate.net

Photoredox catalysis offers another strategy for reductive dehalogenation. mdpi.combeilstein-journals.org In this method, a photocatalyst absorbs light and initiates an electron transfer process that leads to the cleavage of the carbon-halogen bond. beilstein-journals.org The reactivity for reductive dehalogenation generally follows the trend C-I > C-Br > C-Cl, making the dechlorination of compounds like this compound the most challenging. mdpi.com

Enzymatic reductive dehalogenation by anaerobic bacteria, such as Dehalococcoides sp., has also been demonstrated for various chlorobenzenes. nih.gov These microorganisms utilize reductive dehalogenases, which often contain a corrinoid cofactor, to cleave the carbon-chlorine bond as part of their respiratory process. nih.gov

Radical Reactions and Bond Cleavage Studies

Homolytic Cleavage of the Carbon-Chlorine Bond

The carbon-chlorine (C-Cl) bond in this compound can undergo homolytic cleavage, where the two electrons in the bond are distributed equally between the carbon and chlorine atoms, forming a phenyl radical and a chlorine radical. chemistrysteps.comunacademy.com This process, also known as homolysis, is typically initiated by energy input in the form of heat or light (photolysis). unacademy.comibchem.com

The UV photodissociation of chlorobenzene in solution is a well-studied example of C-Cl bond homolysis. acs.org Upon UV irradiation, chlorobenzene is excited to a singlet state, which can then undergo intersystem crossing to a repulsive triplet state, leading to the cleavage of the C-Cl bond. acs.org The primary products are a phenyl radical and a chlorine atom. acs.org These radical intermediates are highly reactive and can participate in subsequent reactions. chemistrysteps.com

The presence of the butoxy group can influence the electronic properties of the benzene ring and potentially affect the energy required for C-Cl bond cleavage. Electron-donating groups can sometimes stabilize the resulting aryl radical. Computational studies on triplet chlorobenzenes have explored how substituents affect the energetics of C-Cl bond dissociation. diva-portal.org The homolytic cleavage of the C-Cl bond is a key primary step in many radical-mediated reactions of chloroaromatic compounds. acs.org

| Initiation Method | Intermediate Species | Key Factors | Reference |

|---|---|---|---|

| UV Photodissociation | Phenyl radical, Chlorine atom | Excitation wavelength, solvent | acs.org |

| Thermal Energy | Phenyl radical, Chlorine atom | Bond dissociation energy | chemistrysteps.com |

| Photoredox Catalysis | Aryl radical anion | Photocatalyst, light source | beilstein-journals.org |

Reactions Involving Tert-Butoxy Radicals

Research into the interactions of tert-butoxy radicals with substituted aromatic compounds provides a framework for understanding the reactivity of this compound. The principal reaction pathway involves the abstraction of a hydrogen atom from the substrate by the tert-butoxy radical. This process is influenced by the bond dissociation energies of the various C-H bonds within the molecule. rsc.org

The generation of the tert-butoxy radical, typically from di-tert-butyl peroxide, initiates the reaction sequence. This radical is a potent hydrogen abstractor. nih.gov

Reaction Initiation: (CH₃)₃COOC(CH₃)₃ → 2 (CH₃)₃CO•

The subsequent step is the abstraction of a hydrogen atom from this compound. The butoxy group presents several sites for hydrogen abstraction. The general order of reactivity for hydrogen abstraction by tert-butoxy radicals from paraffinic C-H bonds is tertiary > secondary > primary. iupac.org For alkoxybenzenes, abstraction is particularly favored at the α-carbon position (the CH₂ group adjacent to the oxygen atom) due to the resonance stabilization of the resulting radical. Studies on analogous compounds, such as substituted toluenes and anisoles, confirm that hydrogen abstraction occurs preferentially at the alkyl side chain rather than the aromatic ring. cdnsciencepub.comoup.com

Therefore, the tert-butoxy radical will preferentially attack the α-methylene group of the butoxy chain in this compound.

Hydrogen Abstraction: Cl-C₆H₄-O-CH₂CH₂CH₂CH₃ + (CH₃)₃CO• → Cl-C₆H₄-O-ĊHCH₂CH₂CH₃ + (CH₃)₃COH

This reaction yields tert-butanol (B103910) and a 1-(4-chlorophenoxy)butyl radical. The presence of the chlorine atom in the para position of the benzene ring has some influence on the reactivity, but the primary site of attack remains the alkoxy chain. cdnsciencepub.com

The resulting carbon-centered radical can then undergo various termination reactions, such as dimerization or cross-coupling with other radical species present in the reaction medium.

Table 1: Relative Reactivity of C-H Bonds for Hydrogen Abstraction by Tert-Butoxy Radicals

| C-H Bond Type | Relative Reactivity per Hydrogen |

| Primary (Paraffinic) | 1.0 |

| Secondary (Paraffinic) | 12.2 |

| Tertiary (Paraffinic) | 44.0 |

| Benzylic | 10.0 |

| Allylic | 32.0 |

| Data derived from studies on general C-H bond reactivities. iupac.org |

Table 2: Expected Products in the Reaction of this compound with Tert-Butoxy Radicals

| Precursor/Intermediate | Resulting Product | Role/Reaction Type |

| Di-tert-butyl peroxide | Tert-butoxy radical | Radical Initiator |

| This compound | 1-(4-chlorophenoxy)butyl radical | Hydrogen Abstraction |

| Tert-butoxy radical | Tert-butanol | Byproduct of Abstraction |

| 1-(4-chlorophenoxy)butyl radical | Dimerized/Coupled Products | Radical Termination |

Advanced Computational Chemistry and Theoretical Investigations of 1 Butoxy 4 Chlorobenzene

Quantum Chemical Characterization of Molecular Properties

Computational chemistry provides powerful tools to investigate the intrinsic properties of molecules like 1-Butoxy-4-chlorobenzene. Through methods rooted in quantum mechanics, a detailed understanding of its geometry, electronic structure, and reactivity can be achieved.

Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule is fundamental to its physical and chemical behavior. Geometry optimization is a computational process that determines the lowest energy arrangement of atoms, corresponding to the most stable structure. For a flexible molecule like this compound, which possesses a butoxy side chain, multiple conformations can exist due to rotation around single bonds.

Conformational analysis involves systematically studying these different spatial arrangements and their relative energies. The butoxy group's orientation relative to the chlorobenzene (B131634) ring can lead to various conformers. Theoretical calculations are essential to identify the most stable conformer and the energy barriers between different conformations. These calculations typically involve methods like Density Functional Theory (DFT), which provides a good balance between accuracy and computational cost. The optimized geometric parameters, such as bond lengths, bond angles, and dihedral angles, for the most stable conformer provide a precise picture of the molecule's shape.

Electronic Structure and Frontier Molecular Orbital Theory

The electronic structure of a molecule dictates its reactivity and spectroscopic properties. Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactions. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the electron-donating butoxy group and the electron-withdrawing chlorine atom influence the energies and spatial distributions of these frontier orbitals.

Charge Distribution and Molecular Electrostatic Potential Analysis

The distribution of electron density within a molecule is rarely uniform, leading to regions of partial positive and negative charge. This charge distribution can be quantified using various population analysis schemes. The resulting atomic charges provide insight into the molecule's polarity and potential sites for electrophilic or nucleophilic attack.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. The MEP is calculated by placing a positive point charge at various points around the molecule and calculating the electrostatic interaction energy. Different colors on the MEP map indicate different potential values. Typically, red regions signify negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, highlighting electron-poor areas that are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen and chlorine atoms due to their high electronegativity.

Theoretical Studies of Reaction Mechanisms and Kinetics

Computational chemistry is also instrumental in elucidating the detailed pathways of chemical reactions and predicting their rates.

Exploration of Potential Energy Surfaces and Transition States

A potential energy surface (PES) is a multidimensional surface that represents the potential energy of a system of atoms as a function of their geometric coordinates. By mapping the PES, chemists can identify stable molecules (reactants and products) which correspond to minima on the surface, and transition states, which are saddle points connecting these minima.

For reactions involving this compound, computational methods can be used to explore the PES and locate the transition state structures. The transition state represents the highest energy point along the reaction coordinate and is a critical, short-lived species that determines the reaction's feasibility. The geometry of the transition state provides valuable information about the mechanism of the reaction, such as which bonds are breaking and which are forming.

Calculation of Activation Energies and Reaction Rates

Once the energies of the reactants and the transition state are known, the activation energy (Ea) for the reaction can be calculated as the energy difference between them. The activation energy is the minimum energy required for a reaction to occur.

Using transition state theory, the calculated activation energy can be used to estimate the reaction rate constant (k). This allows for a quantitative prediction of how fast a reaction will proceed under given conditions. These theoretical calculations of activation energies and reaction rates provide crucial insights that can guide experimental work, helping to optimize reaction conditions and predict the outcomes of chemical transformations involving this compound.

Spin State Energetics in Catalytic Cycles

In many catalytic reactions involving transition metals, the reactants, intermediates, and transition states can exist in different electronic spin states (e.g., singlet, triplet, quintet). The relative energies of these spin states are critical as the reaction may proceed along the lowest energy pathway, which can involve a change in spin multiplicity, known as spin crossover.

Density Functional Theory (DFT) is a key computational method used to map the potential energy surfaces for different spin states. For reactions involving chlorobenzene derivatives, such as oxidation or coupling, the interaction with a metal catalyst introduces multiple possible spin configurations. For instance, in the oxidation of chlorobenzene by metal oxides, the reaction pathway can be modeled for both high-spin and low-spin states. researchgate.net Theoretical studies indicate that for certain systems, the low-spin potential energy surface may lie consistently above the high-spin surface, suggesting the reaction favors a high-spin pathway without any spin crossover. researchgate.net

The catalytic cycle can be divided into distinct steps, such as substrate coordination, bond activation (e.g., C-H or C-Cl), and product release. tesisenred.netresearchgate.net Computational analysis calculates the energy of each intermediate and transition state on the relevant spin surfaces to determine the most favorable reaction mechanism and the rate-determining step. tesisenred.netacs.org

Table 1: Illustrative Spin State Energies in a Hypothetical Catalytic Step for a Chlorobenzene Derivative

| Catalytic Step | Species | Spin State | Relative Energy (kcal/mol) |

|---|---|---|---|

| Reactant Complex | [Catalyst + Substrate] | High-Spin | 0.0 |

| Reactant Complex | [Catalyst + Substrate] | Low-Spin | +5.2 |

| Transition State | [C-H Activation TS] | High-Spin | +15.7 |

| Transition State | [C-H Activation TS] | Low-Spin | +22.1 |

| Intermediate | [Catalyst-Intermediate] | High-Spin | -3.4 |

| Intermediate | [Catalyst-Intermediate] | Low-Spin | +2.8 |

Note: This table is illustrative, based on principles from computational catalysis studies, to demonstrate how spin state energetics are evaluated.

Prediction and Interpretation of Spectroscopic Data

Computational methods are invaluable for predicting and interpreting various types of spectra, providing a direct link between molecular structure and experimental observations.

Vibrational spectroscopy (Infrared and Raman) is a fundamental technique for identifying functional groups and confirming molecular structure. DFT calculations are highly effective in simulating these spectra. researchgate.net The process begins with the optimization of the molecule's ground-state geometry. Subsequently, harmonic vibrational frequencies are calculated. nih.gov These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations, so they are typically scaled using empirical factors to achieve better agreement with experimental data. nih.gov

Computational tools can generate a complete simulated IR and Raman spectrum, where the calculated frequencies, IR intensities, and Raman activities correspond to specific vibrational modes (e.g., C-H stretch, C-O-C stretch, C-Cl stretch). arxiv.org This allows for a detailed assignment of each band in the experimental spectrum. nih.govnih.gov

Table 2: Selected Calculated Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (Typical) |

|---|---|---|

| Aromatic C-H Stretch | 3085 | ~3070 |

| Aliphatic C-H Stretch | 2960 | ~2955 |

| Aromatic C=C Stretch | 1590 | ~1595 |

| C-O-C Asymmetric Stretch | 1250 | ~1245 |

| C-Cl Stretch | 780 | ~785 |

Note: Calculated values are representative examples based on DFT (e.g., B3LYP/6-311+G) computations on similar molecules. researchgate.netnih.gov

Time-Dependent Density Functional Theory (TD-DFT) is the standard computational method for simulating UV-Visible absorption spectra. faccts.de It calculates the energies of electronic transitions from the ground state to various excited states. researchgate.net The output includes the excitation wavelength (λmax), the oscillator strength (which relates to the intensity of the absorption), and the nature of the electronic transition (e.g., π → π* or n → π*). researchgate.net

For this compound, the UV-Vis spectrum is dominated by π → π* transitions within the benzene (B151609) ring. The butoxy group, an auxochrome, is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted chlorobenzene due to its electron-donating resonance effect. Computational simulations can precisely quantify this shift and identify the specific molecular orbitals involved in each transition. researchgate.netrsc.org

Table 3: Representative TD-DFT Calculated UV-Vis Absorption Data for this compound

| Calculated λmax (nm) | Oscillator Strength (f) | Major Transition Assignment |

|---|---|---|

| 285 | 0.15 | HOMO → LUMO (π → π*) |

| 230 | 0.85 | HOMO-1 → LUMO (π → π*) |

| 205 | 0.40 | HOMO → LUMO+1 (π → π*) |

Note: This data is illustrative, based on typical TD-DFT/B3LYP calculations for substituted benzenes. researchgate.netresearchgate.net HOMO = Highest Occupied Molecular Orbital, LUMO = Lowest Unoccupied Molecular Orbital.

Theoretical calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. The most common method is the Gauge-Independent Atomic Orbital (GIAO) approach, typically used in conjunction with DFT. acs.org The calculation provides the absolute magnetic shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). biointerfaceresearch.com

These calculations are highly sensitive to the molecular conformation. For a flexible molecule like this compound, it may be necessary to perform a conformational search and average the chemical shifts over the Boltzmann population of low-energy conformers. acs.org Computed chemical shifts help assign complex spectra and understand how the electronic environment of each nucleus is affected by the substituents. researchgate.netucl.ac.uk

Table 4: Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

|---|---|---|---|---|

| C1 (-O) | - | - | 157.8 | 157.6 |

| C2/C6 (ortho to -O) | 6.90 | 6.88 | 120.5 | 120.3 |

| C3/C5 (meta to -O) | 7.25 | 7.23 | 129.4 | 129.2 |

| C4 (-Cl) | - | - | 125.9 | 125.7 |

| Butoxy: -OCH₂- | 3.95 | 3.93 | 68.2 | 68.0 |

| Butoxy: -CH₂- | 1.75 | 1.74 | 31.5 | 31.3 |

| Butoxy: -CH₂- | 1.50 | 1.48 | 19.4 | 19.2 |

| Butoxy: -CH₃ | 0.98 | 0.97 | 14.0 | 13.9 |

Note: Predicted values are representative of GIAO-DFT calculations. Experimental values are typical reference points. chemicalbook.comuq.edu.au

Structure-Reactivity Relationships from Computational Models

Computational models are pivotal in establishing Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Reactivity Relationships (QSRR). rsc.orgmdpi.com These models correlate a molecule's structural or electronic features with its chemical reactivity or biological activity. researchgate.netijpras.com For this compound, DFT calculations can provide a wealth of molecular descriptors. acs.org

Key descriptors include:

Frontier Molecular Orbitals (HOMO/LUMO): The energy of the HOMO relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, indicating electron-rich (nucleophilic) and electron-poor (electrophilic) sites. scielo.org.mx It is highly effective for predicting the regioselectivity of electrophilic aromatic substitution. nih.gov

Atomic Charges: Methods like Natural Bond Orbital (NBO) analysis assign partial charges to each atom, offering insights into inductive effects and local reactivity. acs.org

For this compound, the electron-donating butoxy group (+R > -I) and the electron-withdrawing chlorine atom (-I > +R) create a nuanced reactivity profile. Computational models can quantify these competing effects to predict, for example, the most likely sites for electrophilic attack or the molecule's susceptibility to nucleophilic aromatic substitution. rsc.org

Table 5: Calculated Molecular Descriptors for Reactivity Analysis of this compound

| Descriptor | Value | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -8.5 eV | Governs reactivity with electrophiles |

| LUMO Energy | -0.8 eV | Governs reactivity with nucleophiles |

| HOMO-LUMO Gap | 7.7 eV | Indicates high kinetic stability |

| MEP Minimum (on O) | -45 kcal/mol | Site for hydrogen bonding or protonation |

| MEP on Ring (ortho to -O) | -15 kcal/mol | Favored site for electrophilic attack |

| NBO Charge on C4 (-Cl) | +0.05 e | Potential site for nucleophilic attack |

Note: Values are illustrative and depend on the specific computational method (e.g., DFT/B3LYP). rsc.orgacs.orgnih.gov

Environmental Behavior and Degradation Mechanisms of 1 Butoxy 4 Chlorobenzene

Abiotic Transformation Pathways in Environmental Compartments

Abiotic degradation involves non-biological processes, primarily photodegradation and hydrolysis, that can transform the chemical structure of 1-Butoxy-4-chlorobenzene upon its release into the environment.

Photodegradation is a significant abiotic pathway for the transformation of aromatic compounds in aquatic and atmospheric environments. For this compound, this process can occur through direct or indirect photolysis.

Direct Photolysis: This mechanism involves the direct absorption of solar radiation (wavelengths >290 nm) by the molecule, leading to its excitation and subsequent chemical reaction. Potential direct photoreactions for this compound include:

Homolytic Cleavage of the Carbon-Chlorine (C-Cl) Bond: The C-Cl bond can break, generating a 4-butoxyphenyl radical and a chlorine radical. This is a common pathway for chlorinated aromatic compounds.

Photo-induced Substitution: The chlorine atom on the benzene (B151609) ring could be substituted by a hydroxyl group (OH) in aqueous environments, a reaction known as photo-hydrolysis, to form 4-butoxyphenol. nih.gov

Indirect Photolysis: This process is mediated by other light-absorbing substances present in the environment, such as dissolved organic matter (e.g., humic acids), which generate reactive oxygen species (ROS). The most important of these is the hydroxyl radical (•OH). uwaterloo.caresearchgate.net Atmospheric degradation of chlorobenzene (B131634), a related compound, occurs primarily through reactions with photochemically-generated hydroxyl radicals. ethz.ch The hydroxyl radical can attack the aromatic ring of this compound, leading to hydroxylation and subsequent ring cleavage, contributing significantly to its degradation. uwaterloo.ca

| Mechanism | Description | Potential Products |

|---|---|---|

| Direct Photolysis (C-Cl Cleavage) | Breakage of the carbon-chlorine bond upon absorption of UV light. | 4-butoxyphenyl radical, Chlorine radical |

| Direct Photolysis (Photo-hydrolysis) | Substitution of the chlorine atom with a hydroxyl group in water. | 4-butoxyphenol |

| Indirect Photolysis (•OH Attack) | Reaction with hydroxyl radicals generated by other photosensitizers. | Hydroxylated intermediates, Ring-cleavage products |

Hydrolysis is the reaction of a substance with water. This compound, as an aromatic ether, is characterized by a stable ether linkage (-O-). Generally, aromatic ethers exhibit considerable resistance to hydrolysis under typical environmental pH conditions (pH 5-9). While the compound may degrade when exposed to strong acids or bases, its stability under neutral pH suggests that hydrolysis is likely to be a slow degradation process in most natural waters. guidechem.com

Should hydrolysis occur, the cleavage of the ether bond would be the expected reaction, yielding two primary products:

Biotic Degradation Mechanisms and Microbial Interactions

Biotic degradation, mediated by microorganisms, is a crucial process for the complete mineralization of many organic pollutants. The biodegradation of this compound can proceed under both aerobic and anaerobic conditions, involving distinct microbial pathways and enzymatic systems.

The biodegradation of this compound likely involves separate pathways for the aromatic ring and the alkyl chain. The presence or absence of oxygen dictates the specific mechanisms.

Aerobic Pathways: Under aerobic conditions, microorganisms, particularly bacteria from the genera Pseudomonas and Acidovorax, are known to degrade chlorinated aromatic compounds. nih.gov The degradation of the chlorobenzene moiety is typically initiated by an oxidative attack on the aromatic ring. nih.gov The established pathway for chlorobenzene involves the following steps:

Dioxygenation: An initial attack by a dioxygenase enzyme incorporates O₂ into the ring, forming a chlorinated cis-dihydrodiol (e.g., 3-chloro-cis-1,2-dihydroxycyclohexa-3,5-diene). ethz.ch

Dehydrogenation: The dihydrodiol is then converted to a substituted catechol (3-chlorocatechol). ethz.ch

Ring Cleavage: The aromatic ring of 3-chlorocatechol (B1204754) is subsequently cleaved by another dioxygenase, leading to the formation of muconic acid derivatives (e.g., 2-chloro-cis,cis-muconate), which are further metabolized into central metabolic pathways like the Krebs cycle. ethz.chnih.gov The butoxy side chain would likely be cleaved and metabolized separately as 1-butanol.

Anaerobic Pathways: In the absence of oxygen, a different set of microbial consortia and metabolic strategies are employed. For chlorinated benzenes, a key process is reductive dechlorination. nih.gov

Reductive Dechlorination: The chlorine atom is removed and replaced with a hydrogen atom, a process where the chlorinated compound acts as an electron acceptor. This would transform the this compound moiety into a butoxybenzene (B75284) intermediate. The ultimate product of complete dechlorination of the aromatic ring is benzene. nih.gov This step requires an electron donor.

Mineralization of Benzene: The resulting benzene is more toxic but can be subsequently degraded under methanogenic or sulfate-reducing conditions to methane (B114726) and carbon dioxide. nih.govbattelle.org Some studies on monochlorobenzene have noted that under certain anoxic conditions, biotransformation may occur without dechlorination. nih.gov

| Compound | Biodegradation Rate (mg • m⁻² • d⁻¹) |

|---|---|

| Chlorobenzene (CB) | 21 ± 1 |

| 1,2-Dichlorobenzene (12DCB) | 3.7 ± 0.5 |

| 1,4-Dichlorobenzene (14DCB) | 7.4 ± 0.7 |

Specific enzymes are responsible for catalyzing the key steps in the biodegradation pathways.

Aerobic Enzymes:

Dioxygenases: The initial and rate-limiting step in the aerobic degradation of the aromatic ring is often catalyzed by a chlorobenzene dioxygenase . This enzyme introduces two hydroxyl groups onto the benzene ring. ethz.ch

Dehydrogenases: Following dioxygenation, a cis-1,2-dihydrobenzene-1,2-diol dehydrogenase catalyzes the aromatization of the ring to form a catechol. ethz.ch

Catechol Dioxygenases: These enzymes, such as catechol 1,2-dioxygenase , are responsible for the critical ring-cleavage step. ethz.ch

Monooxygenases: In some bacteria, a monooxygenase may initiate the degradation by adding a single oxygen atom to the ring, which can also lead to the formation of chlorophenols. researchgate.net

Anaerobic Enzymes:

Reductive Dehalogenases: These are the key enzymes in the anaerobic pathway, responsible for catalyzing the removal of chlorine atoms from the aromatic ring. This process is a form of anaerobic respiration where the chlorinated compound serves as the terminal electron acceptor.

The identification of intermediate metabolites is crucial for confirming degradation pathways. Based on the known pathways for related compounds, several key metabolites of this compound can be predicted.

Aerobic Metabolites:

4-chlorophenol: Arising from the cleavage of the ether bond.

1-butanol: The other product of ether bond cleavage.

3-chlorocatechol: A key intermediate formed after the initial dioxygenase attack on the aromatic ring and subsequent dehydrogenation. ethz.ch

2-chloro-cis,cis-muconate: A product of the ortho-pathway ring cleavage of 3-chlorocatechol. ethz.ch

Anaerobic Metabolites:

Benzene: A potential, more toxic, intermediate resulting from reductive dechlorination of the chlorobenzene moiety and cleavage of the butoxy group. nih.gov

Phenol (B47542): An intermediate in the anaerobic degradation of benzene. nih.gov

Benzoyl-CoA: A central metabolite in the anaerobic degradation pathway of many aromatic compounds, including benzene, before mineralization. nih.gov

| Pathway | Key Intermediate Metabolites | Precursor Step |

|---|---|---|

| Aerobic | 4-chlorophenol & 1-butanol | Ether bond cleavage |

| 3-chlorocatechol | Dioxygenation of the aromatic ring | |

| 2-chloro-cis,cis-muconate | Ring cleavage of 3-chlorocatechol | |

| Anaerobic | Benzene | Reductive dechlorination and ether cleavage |

| Phenol | Anaerobic oxidation of benzene | |

| Benzoyl-CoA | Further metabolism of phenol |

Environmental Persistence and Transport Modeling of this compound

The environmental persistence and transport of this compound are governed by its physicochemical properties. While experimental data on this specific compound are limited, computational models provide valuable estimates for key parameters that influence its fate in the environment. These parameters suggest a moderate potential for persistence and significant transport in various environmental compartments.

An important indicator of a substance's tendency to bioaccumulate is the octanol-water partition coefficient (LogP). For this compound, the estimated LogP value is 3.9. nih.gov This value indicates a moderate lipophilicity, suggesting a potential for the compound to accumulate in the fatty tissues of organisms.

The following table summarizes the key computed environmental fate and transport properties of this compound.

| Property | Value | Implication |

|---|---|---|

| Molecular Weight | 184.66 g/mol | Influences physical transport properties. |

| LogP (Octanol-Water Partition Coefficient) | 3.9 | Moderate potential for bioaccumulation in organisms. |

| Water Solubility | Not available | Affects dissolution and transport in aquatic systems. |

| Vapor Pressure | Not available | Influences volatilization from soil and water surfaces. |

| Henry's Law Constant | Not available | Indicates partitioning between air and water. |

The persistence of this compound in the environment is also dependent on its susceptibility to various degradation mechanisms, including biodegradation, photodegradation, and hydrolysis. Specific degradation pathway studies for this compound are not widely documented. However, based on its chemical structure as a chlorinated aromatic ether, it is expected to be relatively resistant to rapid degradation. The presence of the chlorine atom and the ether linkage can contribute to its stability in the environment.

Transport modeling for this compound would utilize these physicochemical properties to predict its distribution and concentration in different environmental media such as air, water, soil, and biota. Models like fugacity-based models can estimate the compound's partitioning behavior and potential for long-range transport. The lack of empirical data for degradation rates, however, introduces uncertainty into these models, highlighting the need for further research to accurately assess the environmental risk posed by this compound.

Comparative Environmental Studies with Related Halogenated Organic Compounds

To better understand the potential environmental behavior of this compound, it is useful to compare its properties and expected fate with those of more extensively studied related halogenated organic compounds, such as chlorobenzene and trichlorobenzenes. These comparisons provide insights into how the butoxy group and the degree of chlorination influence environmental persistence and transport.

Chlorobenzene , as a simpler chlorinated aromatic compound, offers a baseline for comparison. It is known to be a volatile organic compound (VOC) that can be released into the atmosphere. epa.gov In the environment, chlorobenzene undergoes slow biodegradation in soil and water. epa.gov Its persistence in soil can be several months. clu-in.org

Trichlorobenzenes provide a comparison with a higher degree of chlorination. Studies on trichlorobenzenes have shown that they are persistent in the environment and have a tendency to adsorb to soil and sediment, with soil adsorption coefficients (Koc) ranging from 1,622 to 10,715, indicating low mobility. cdc.gov They biodegrade slowly under aerobic conditions. cdc.gov

The presence of the butoxy group in this compound is expected to increase its lipophilicity compared to chlorobenzene, as reflected in its higher estimated LogP value of 3.9, compared to the LogP of chlorobenzene which is typically around 2.8. This suggests that this compound may have a greater potential for bioaccumulation and stronger adsorption to organic matter in soil and sediment than chlorobenzene.

The following table presents a comparative overview of the environmental properties of this compound and related halogenated organic compounds.

| Compound | LogP | Soil Adsorption Coefficient (Koc) | Key Environmental Characteristics |

|---|---|---|---|

| This compound | 3.9 (estimated) nih.gov | Not available | Expected to have moderate bioaccumulation potential and be persistent. |

| Chlorobenzene | ~2.8 | Moderate | Volatile; slow biodegradation in soil and water. epa.gov |

| 1,2,3-Trichlorobenzene | 4.16 | 1,622 cdc.gov | Persistent; low mobility in soil. cdc.gov |

| 1,2,4-Trichlorobenzene | 4.25 | 10,715 cdc.gov | Persistent; low mobility in soil. cdc.gov |

| 1,3,5-Trichlorobenzene | 4.17 | 4,898 cdc.gov | Persistent; low mobility in soil. cdc.gov |

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Versatile Intermediate in Pharmaceutical Development

1-Butoxy-4-chlorobenzene serves as a crucial intermediate in the synthesis of pharmaceuticals. Its structure allows for the strategic introduction of various functional groups, making it a valuable precursor for creating a diverse range of biologically active molecules.

Precursor for Biologically Active Molecules

The presence of both a butoxy group and a chlorine atom on the benzene (B151609) ring makes this compound a key starting material for synthesizing molecules with potential therapeutic properties. The chlorine atom can be replaced through various nucleophilic substitution reactions, while the butoxy group can influence the compound's solubility and how it interacts with biological targets. This dual functionality allows medicinal chemists to modify the structure to optimize biological activity. For instance, it is used in the in silico prediction of drug-induced myelotoxicity. americanchemicalsuppliers.comchemicalbook.com

Integration into Complex Synthetic Targets

The synthesis of complex drug molecules often requires multi-step procedures where specific fragments are assembled in a controlled manner. This compound can be readily incorporated into larger, more intricate molecular architectures. mdpi.com Its relative stability and predictable reactivity make it a reliable component in the construction of sophisticated pharmaceutical compounds. The butoxy group can also serve as a protecting group or a lipophilic modifier, which is often a desirable feature in drug design.

Utilization in Agrochemicals Research and Development